molecular formula C21H17N3O4 B2651598 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 946201-08-7

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2651598
CAS No.: 946201-08-7
M. Wt: 375.384
InChI Key: BLADFNNLGKSKDD-UHFFFAOYSA-N
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Description

5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
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Scientific Research Applications

Energetic Materials Development

Compounds related to the chemical structure have been explored for their potential in developing insensitive energetic materials. These materials are characterized by their moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in terms of safety. The research focused on the synthesis and characterization of nitroethylamino derivatives and energetic salts, indicating their suitability for applications requiring high performance with reduced risk (Qiong Yu et al., 2017).

Advanced Pharmaceutical Research

In pharmaceutical research, derivatives of furan and oxazole have been synthesized for antimicrobial activities. This involves designing and synthesizing azole derivatives starting from furan-2-carbohydrazide, with some compounds displaying activity against tested microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Chemical Synthesis and Analysis

The synthesis and spectral analysis of novel compounds involving furan and oxazole derivatives have been extensively studied. These studies focus on understanding the properties and reactions of these compounds, including ring opening and closure reactions, to develop new chemical entities with potential applications in materials science and drug development. For instance, the synthesis of novel furo[2,3-d]pyrimidines and their analysis demonstrates the versatility of these compounds in organic synthesis (R. M. Shaker, 2006).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related to the chemical structure , shows significant antiprotozoal activities. These studies are crucial in the quest for new treatments against protozoal infections, highlighting the potential of such compounds in medicinal chemistry (M. Ismail et al., 2004).

Reduction of Biomass-Derived Compounds

The catalytic reduction of biomass-derived furanic compounds is another area of application. This process involves the conversion of oxygen-rich compounds like furfural or HMF into valuable chemicals using heterogeneous catalysts, demonstrating the role of furan derivatives in sustainable chemistry and bio-refinery (Y. Nakagawa et al., 2013).

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-14-4-2-5-15(10-14)26-13-17-7-8-19(27-17)21-24-18(11-22)20(28-21)23-12-16-6-3-9-25-16/h2-10,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADFNNLGKSKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.